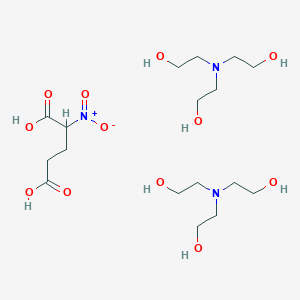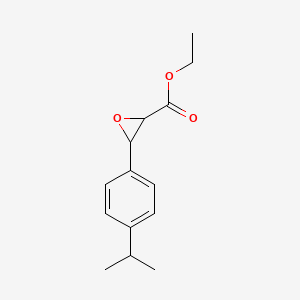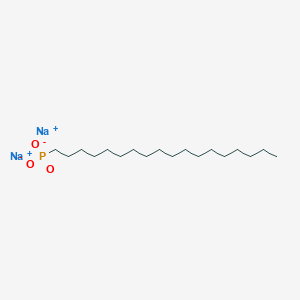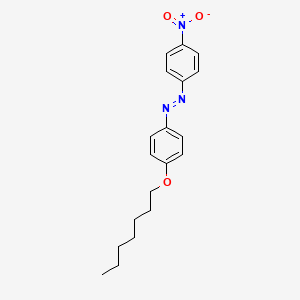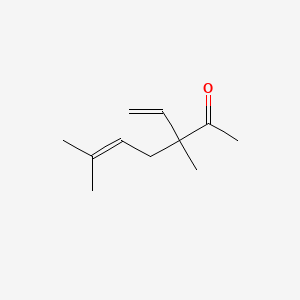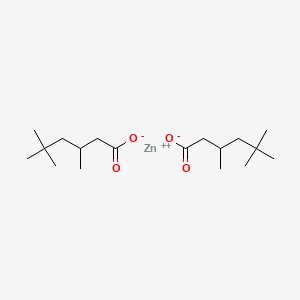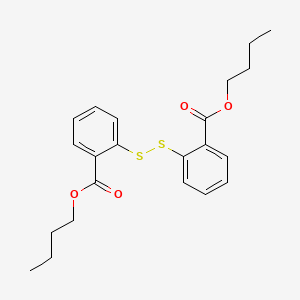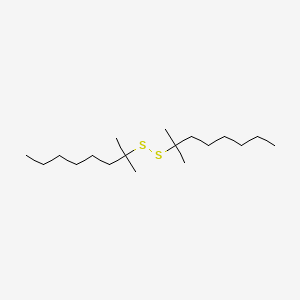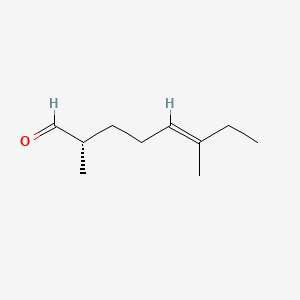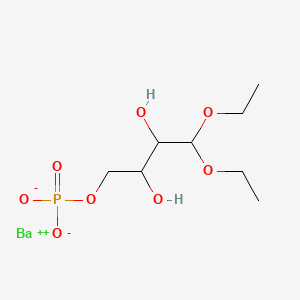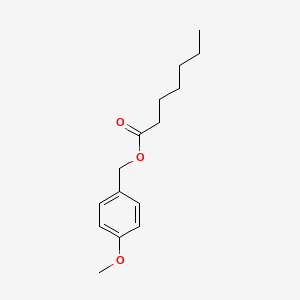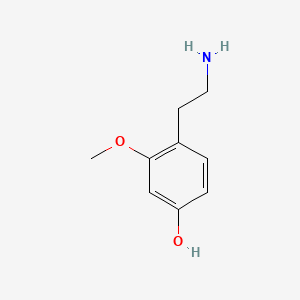
Phenol, 4-(2-aminoethyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(2-aminoethyl)-3-methoxy- can be achieved through several methods. One common approach involves the alkylation of 3-methoxyphenol with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 3-methoxyphenol in a suitable solvent, such as ethanol.
- Add 2-bromoethylamine hydrobromide and a base, such as potassium carbonate.
- Heat the reaction mixture under reflux for several hours.
- After completion, cool the reaction mixture and extract the product using an organic solvent, such as dichloromethane.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of Phenol, 4-(2-aminoethyl)-3-methoxy- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Phenol, 4-(2-aminoethyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenolic hydroxyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of nitro, sulfonyl, or halogen groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Phenol, 4-(2-aminoethyl)-3-methoxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Phenol, 4-(2-aminoethyl)-3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the methoxy group may enhance lipophilicity and membrane permeability. These interactions can modulate biological pathways and elicit specific physiological responses.
Comparación Con Compuestos Similares
Phenol, 4-(2-aminoethyl)-3-methoxy- can be compared with other similar compounds, such as:
Phenol, 4-(2-aminoethyl)-: Lacks the methoxy group, which may affect its reactivity and biological activity.
Phenol, 4-(2-aminoethyl)-2-methoxy-: The position of the methoxy group can influence the compound’s chemical properties and interactions.
Phenol, 4-(2-aminoethyl)-3-hydroxy-: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and reactivity.
The uniqueness of Phenol, 4-(2-aminoethyl)-3-methoxy- lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
3965-92-2 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-(2-aminoethyl)-3-methoxyphenol |
InChI |
InChI=1S/C9H13NO2/c1-12-9-6-8(11)3-2-7(9)4-5-10/h2-3,6,11H,4-5,10H2,1H3 |
Clave InChI |
PCRGOGUXNSLMNX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


